molecular formula C15H25N7O3 B2796227 [4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-yl](oxolan-2-ylmethyl)amine CAS No. 578003-84-6

[4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-yl](oxolan-2-ylmethyl)amine

Cat. No. B2796227
CAS RN: 578003-84-6
M. Wt: 351.411
InChI Key: ULPMRUSKRYRAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-yl](oxolan-2-ylmethyl)amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Adsorption and Catalysis

The compound 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine, due to its complex structure involving a pyrimidine moiety, shows potential in adsorption and catalysis. A similar pyrimidine-polyamine conjugate demonstrated effectiveness as a molecular receptor for metal ions like Zn2+ and Cd2+ in aqueous solutions, highlighting the potential for this compound in environmental remediation and heavy metal sequestration (Garcia-martin et al., 2005).

Drug Synthesis and Medicinal Chemistry

Pyrimidine derivatives, akin to the compound , have been explored for their potential in drug synthesis, particularly as ligands for histamine receptors and antitumor agents. A study focusing on 2-aminopyrimidines as histamine H4 receptor ligands revealed the importance of the pyrimidine moiety's modifications in enhancing drug potency and efficacy, which suggests that 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine could be a valuable scaffold for developing new therapeutic agents (Altenbach et al., 2008).

Antioxidant and Neuroprotective Activities

Compounds featuring pyrimidine rings have shown promise in neuroprotection and antioxidation. Novel 4-arylpyrimidine derivatives were synthesized and demonstrated significant anti-anoxic and anti-lipid peroxidation activities, indicating the potential of pyrimidine-based compounds like 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine in protecting brain cells from damage due to lack of oxygen or oxidative stress (Kuno et al., 1992).

Catalysis in Chemical Synthesis

In the realm of chemical synthesis, particularly in creating complex organic molecules, pyrimidine and its derivatives have been utilized as key intermediates. For example, the synthesis of aminomethylenebisphosphonates, which have diverse pharmacological activities, involves a three-component reaction where a primary amine plays a crucial role. This underscores the potential utility of 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine in synthesizing compounds with significant biological activities (Dabrowska et al., 2009).

Reduction of Nitro Compounds

The reduction of nitro compounds to amines is a critical reaction in organic chemistry with significant implications in drug synthesis and environmental chemistry. Graphene-based catalysts have been developed for this purpose, and the complex structure of 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine could offer unique catalytic properties that enhance the efficiency of such reactions (Nasrollahzadeh et al., 2020).

properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N7O3/c1-2-20-5-7-21(8-6-20)14-12(22(23)24)13(16)18-15(19-14)17-10-11-4-3-9-25-11/h11H,2-10H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPMRUSKRYRAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethylpiperazin-1-yl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.